molecular formula C14H11N7O2S B12621085 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B12621085
M. Wt: 341.35 g/mol
InChI Key: KLKRWMSUFXNYGI-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a triazolothiadiazine core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other heterocyclic compounds with pyrazole, triazole, and thiadiazine rings. These compounds may share some chemical properties but differ in their specific reactivity and applications. For example, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole is another nitrogen-rich compound with distinct energetic properties

Properties

Molecular Formula

C14H11N7O2S

Molecular Weight

341.35 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H11N7O2S/c1-8-6-11(16-15-8)13-17-18-14-20(13)19-12(7-24-14)9-2-4-10(5-3-9)21(22)23/h2-6H,7H2,1H3,(H,15,16)

InChI Key

KLKRWMSUFXNYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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